molecular formula C7H13F3O3S B3007259 4,4,4-Trifluoro-3,3-dimethylbutyl methanesulfonate CAS No. 2172496-43-2

4,4,4-Trifluoro-3,3-dimethylbutyl methanesulfonate

Cat. No.: B3007259
CAS No.: 2172496-43-2
M. Wt: 234.23
InChI Key: WKHCFHWXXXWLKV-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3,3-dimethylbutyl methanesulfonate is a chemical compound with the molecular formula C7H13F3O3S and a molecular weight of 234.24 g/mol . It is known for its unique structural features, including the presence of trifluoromethyl and methanesulfonate groups, which contribute to its reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3,3-dimethylbutyl methanesulfonate typically involves the reaction of 4,4,4-Trifluoro-3,3-dimethylbutanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

4,4,4-Trifluoro-3,3-dimethylbutanol+Methanesulfonyl chloride4,4,4-Trifluoro-3,3-dimethylbutyl methanesulfonate+HCl\text{4,4,4-Trifluoro-3,3-dimethylbutanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4,4,4-Trifluoro-3,3-dimethylbutanol+Methanesulfonyl chloride→4,4,4-Trifluoro-3,3-dimethylbutyl methanesulfonate+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3,3-dimethylbutyl methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 4,4,4-Trifluoro-3,3-dimethylbutanol and methanesulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.

Major Products Formed

    Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with an amine would yield an amine derivative of 4,4,4-Trifluoro-3,3-dimethylbutane.

    Hydrolysis: The major products are 4,4,4-Trifluoro-3,3-dimethylbutanol and methanesulfonic acid.

Scientific Research Applications

4,4,4-Trifluoro-3,3-dimethylbutyl methanesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly those containing trifluoromethyl groups.

    Biology: The compound can be used in the modification of biomolecules to study their structure and function.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3,3-dimethylbutyl methanesulfonate involves its reactivity as an electrophile. The methanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate or reagent. The trifluoromethyl group can also influence the reactivity and stability of the compound, making it useful in the synthesis of fluorinated organic molecules.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluoro-3,3-dimethylbutanol: The alcohol precursor to 4,4,4-Trifluoro-3,3-dimethylbutyl methanesulfonate.

    4,4,4-Trifluoro-3,3-dimethylbutyl chloride: Another derivative of 4,4,4-Trifluoro-3,3-dimethylbutane with a different leaving group.

    4,4,4-Trifluoro-3,3-dimethylbutyl acetate: An ester derivative with different reactivity.

Uniqueness

This compound is unique due to the presence of both trifluoromethyl and methanesulfonate groups. This combination imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methanesulfonate group provides a good leaving group for nucleophilic substitution reactions.

Properties

IUPAC Name

(4,4,4-trifluoro-3,3-dimethylbutyl) methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3O3S/c1-6(2,7(8,9)10)4-5-13-14(3,11)12/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHCFHWXXXWLKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCOS(=O)(=O)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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